BenchChemオンラインストアへようこそ!

6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one

Medicinal chemistry Physicochemical profiling Scaffold design

This brominated spirocyclic dihydroisoquinolinone is a versatile research intermediate for medicinal chemistry. With a conformational rigidity enforced by the spiro-cyclopropane architecture and a C6' bromine handle for rapid functionalization, it enables orthogonal derivatization paths not possible with the 1'-one regioisomer or non-brominated analogs. Its favorable CNS property profile (cLogP ~1.7, TPSA 29.1 Ų) and fragment-like size make it an ideal core for structure-activity relationship (SAR) studies and fragment-based drug discovery (FBDD) campaigns. Secure this unique scaffold for your hit-to-lead program now.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B7628603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1CC12C3=C(CNC2=O)C=CC(=C3)Br
InChIInChI=1S/C11H10BrNO/c12-8-2-1-7-6-13-10(14)11(3-4-11)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14)
InChIKeyDCFVMXLNVOHFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one: Procurement-Relevant Chemical Identity and Scaffold Context


6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one (CAS 1784991-83-8) is a brominated spirocyclic dihydroisoquinolinone [1]. Its C11H10BrNO framework incorporates a cyclopropane ring spiro-fused to a partially saturated isoquinoline bearing a C3' carbonyl, distinguishing it from the fully reduced 2',3'-dihydro analogs without the oxo group. The bromine at the 6' position provides a versatile synthetic handle, while the spiro architecture enforces conformational rigidity. This compound is primarily offered as a research intermediate and building block for medicinal chemistry campaigns.

Why 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one Cannot Be Replaced by Common Spiro-Isoquinoline Analogs in Discovery Programs


Substituting 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one with other spiro[cyclopropane-1,4'-isoquinoline] derivatives risks altering molecular recognition, synthetic tractability, and physicochemical properties critical for hit-to-lead progression. The combination of a C6' bromine, a spiro-cyclopropane, and a C3' lactam carbonyl creates a unique vector set for structure-activity relationship (SAR) exploration that is not replicated by the 1'-one regioisomer, the fully reduced parent, or halogen variants (Cl, F). Even small changes in substitution pattern can invert selectivity, abolish target engagement, or compromise downstream functionalization [1]. The quantitative evidence below details where the 3'-one bromo scaffold delivers measurable differentiation from its closest comparators.

Quantitative Differentiation Evidence for 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one Versus Closest Analogs


Regioisomeric Carbonyl Position: C3' vs. C1' Lactam Impacts Lipophilicity and Hydrogen-Bonding Capacity

The 3'-one regioisomer (CAS 1784991-83-8) possesses distinct computed physicochemical properties compared to the 1'-one isomer (CAS 1396777-75-5). The C3' lactam orientation alters hydrogen-bond donor/acceptor geometry and lipophilicity, parameters that directly influence membrane permeability and target binding [1].

Medicinal chemistry Physicochemical profiling Scaffold design

Halogen-Dependent Reactivity: C6' Bromine Enables Cross-Coupling Chemistry Inaccessible to Chloro or Fluoro Analogs

The C6' bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that is significantly more reactive than the corresponding C6' chlorine and cannot be directly achieved with the C6' fluorine or unsubstituted parent scaffold [1]. This differential reactivity is a key selection criterion for medicinal chemists building focused libraries.

Synthetic chemistry Late-stage functionalization Suzuki-Miyaura coupling

Molecular Weight and Heavy Atom Count Favor the 3'-One Scaffold for Fragment-Based Lead Generation

The 6'-bromo-3'-one scaffold has a molecular weight (252.11 g/mol) and heavy atom count (14) that place it within the upper bounds of fragment-like chemical space, while still providing a functionalizable handle. This contrasts with larger, fully elaborated spiro-isoquinoline derivatives and offers advantages for fragment growing or merging strategies [1].

Fragment-based drug discovery Lead-likeness Physicochemical property assessment

Spirocyclopropane Conformational Restriction Increases Target Selectivity Potential Over Flexible Analogs

The spiro[cyclopropane-1,4'-isoquinoline] core locks the dihydroisoquinoline and cyclopropane rings into a defined relative orientation, reducing the number of accessible conformations compared to non-spiro tetrahydroisoquinoline analogs. This rigidity can enhance binding selectivity for shallow protein pockets [1]. While direct target selectivity data for this specific compound are not yet published, the conformational restriction principle is well-established in medicinal chemistry.

Conformational analysis Drug design Selectivity profiling

Optimal Procurement Scenarios for 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one Based on Differentiated Evidence


Medicinal Chemistry: Fragment-Based and Diversity-Oriented Synthesis

The compact, brominated 3'-one scaffold is ideally suited as a core fragment for fragment-based drug discovery (FBDD). Its molecular weight (252 Da) and low rotatable bond count (0) align with fragment library design principles, while the C6' bromine permits rapid elaboration via Suzuki coupling to probe binding pockets [1]. The C3' lactam offers a hydrogen-bonding anchor point distinct from the 1'-one regioisomer, enabling exploration of different binding poses in the same target pocket.

Late-Stage Functionalization and Parallel Library Synthesis

For programs requiring rapid SAR exploration around a spiro-isoquinoline core, the bromine atom provides a kinetic advantage over the chloro analog for cross-coupling, enabling higher throughput parallel synthesis. The 3'-one carbonyl can be further derivatized (e.g., reduction, alkylation) without affecting the bromine handle, offering orthogonal functionalization routes [2]. This makes the compound a cost-effective single intermediate from which diverse analogs can be generated.

Physicochemical Property Optimization in CNS Drug Discovery

The computed logP of 1.7, low TPSA (29.1 Ų), and limited hydrogen-bonding functionality place the compound within the favorable property space for CNS penetration. The spirocyclopropane ring further enhances metabolic stability over non-cyclic analogs. Medicinal chemists targeting CNS enzymes or receptors can use this scaffold as a starting point where lipophilicity must be carefully controlled, with the bromine atom offering a convenient exit vector for property modulation [1].

Quote Request

Request a Quote for 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.